N-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-N-furan-2-ylmethyl-benzamide
Description
N-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-N-furan-2-ylmethyl-benzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group, a furan-2-ylmethyl substituent, and a carbamoyl methyl linker. Benzamides are commonly employed in agrochemicals due to their ability to interfere with biological targets, such as enzyme inhibition or receptor modulation . The dichlorophenyl moiety may enhance lipophilicity and bioactivity, while the furan ring could influence electronic properties and metabolic stability.
Properties
Molecular Formula |
C20H16Cl2N2O3 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[2-(3,4-dichloroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H16Cl2N2O3/c21-17-9-8-15(11-18(17)22)23-19(25)13-24(12-16-7-4-10-27-16)20(26)14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,25) |
InChI Key |
SQRGXHZOEIEWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-N-furan-2-ylmethyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a dichlorophenyl group, a furan ring, and a benzamide moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Dichlorophenyl Group : Enhances lipophilicity and biological activity.
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Benzamide Moiety : Often associated with various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways.
The proposed mechanism involves the inhibition of key enzymes involved in tumor growth. For instance, it may inhibit dihydrofolate reductase (DHFR), which is critical for DNA synthesis and cell division. This inhibition leads to reduced levels of NADPH and destabilization of DHFR, ultimately resulting in decreased cancer cell viability .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several pathogens. The structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of DHFR; reduces NADPH levels | |
| Antimicrobial | Disruption of bacterial enzyme function |
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against breast cancer cells, researchers observed a significant reduction in cell proliferation at concentrations as low as 10 µM. The study also noted that the compound induced apoptosis in treated cells, suggesting a dual mechanism involving both growth inhibition and programmed cell death.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. It was found that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity. The mechanism was attributed to the inhibition of bacterial protein synthesis .
Synthesis and Optimization
The synthesis of this compound involves several steps starting from furan derivatives. Optimization techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction time.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further investigations are needed to fully understand its metabolism and excretion pathways.
Scientific Research Applications
Research indicates that N-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-N-furan-2-ylmethyl-benzamide exhibits a range of biological activities, including:
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
- Mechanisms of Action :
- Induction of apoptosis in cancer cells by modulating mitochondrial pathways.
- Cell cycle arrest at the S-phase, inhibiting proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 5.0 | Apoptosis induction |
| MCF-7 (Breast) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has shown promising results against several bacterial strains:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| S. aureus | 15.0 µg/mL |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on HepG2 cells. Results indicated a significant decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a potent inhibitory effect, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-N-furan-2-ylmethyl-benzamide and related benzamide derivatives:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound likely enhances pesticidal activity compared to cyprofuram’s monochloro substituent . However, flutolanil’s trifluoromethyl group offers greater electronegativity and resistance to metabolic degradation .
Physicochemical Properties :
- The dichlorophenyl group increases lipophilicity, aiding membrane permeability but possibly reducing aqueous solubility.
- Compared to flutolanil’s trifluoromethyl group, the furan ring may confer milder electronic effects, balancing solubility and bioavailability .
Spectroscopic Profiles :
- NMR analysis (as in ) would reveal chemical shift differences in regions corresponding to substituents (e.g., furan protons at ~6.3–7.4 ppm vs. thiazole/thiadiazole protons in analogs). Regions A (positions 39–44) and B (positions 29–36) would highlight environmental changes due to dichlorophenyl and furan groups .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
